2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(11-14-12-5-1-4-8-16(12)24-20-14)22-10-9-21-15-7-3-2-6-13(15)19-18(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKROIDMWMCTHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone (CAS Number: 1203217-06-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.3 g/mol. The compound features a complex structure with multiple heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N4O2 |
| Molecular Weight | 318.3 g/mol |
| CAS Number | 1203217-06-4 |
Anticancer Properties
Recent studies have indicated that derivatives of the benzo[d]isoxazole scaffold exhibit significant anticancer activity. For instance, modifications to the isoxazole ring have been shown to enhance potency against various cancer cell lines. In one study, compounds derived from this scaffold demonstrated IC50 values in the low micromolar range against solid tumor cell lines, indicating strong cytotoxic effects .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research shows that certain derivatives can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to inflammatory stimuli. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory activities, some studies have reported limited antimicrobial effects against specific bacterial strains. The synthesized derivatives displayed varying degrees of activity, highlighting the need for further optimization to enhance their antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isoxazole and benzimidazole rings have been systematically explored:
- Isoxazole Modifications : Substituents on the isoxazole ring can significantly impact potency. For example, introducing electron-withdrawing groups has been shown to enhance activity against specific targets.
- Benzimidazole Variations : Alterations in the benzimidazole moiety can also affect binding affinity and selectivity towards biological targets, such as TRPM2 channels, which are implicated in neuroprotection .
Case Study 1: EPAC Antagonism
A series of compounds based on the benzo[d]isoxazole scaffold were synthesized and evaluated for their ability to inhibit EPAC (Exchange Protein directly Activated by cAMP). One compound exhibited an IC50 value of approximately 2.7 µM, indicating promising potential as a therapeutic agent targeting EPAC pathways .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that selected derivatives can effectively reduce tumor growth in xenograft models, reinforcing their potential as anti-cancer agents. Further pharmacokinetic studies revealed favorable absorption and distribution profiles .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s ethanone bridge distinguishes it from methanone-linked analogues (e.g., ), which may alter pharmacokinetic properties like solubility.
- Unlike VU573 , the absence of a phenoxypropanol side chain suggests divergent biological targets.
Key Observations :
Table 3: Reported Bioactivities of Structural Analogues
Key Observations :
- The absence of ionizable groups (e.g., phenoxypropanol in VU573 ) may limit the target’s utility in ion channel modulation.
Physicochemical Properties
Table 4: Physicochemical Data for Analogues
Key Observations :
- Spectral data gaps (e.g., melting point, NMR) highlight the need for further characterization.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone?
The compound’s fused heterocyclic structure necessitates multi-step synthesis. Key approaches include:
- Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) for constructing fused benzimidazole scaffolds .
- Cyclocondensation reactions involving substituted benzimidazoles and isoxazole derivatives, leveraging microwave-assisted protocols to enhance reaction efficiency .
- Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from byproducts .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC-UV/Vis : Quantify purity (>95%) using C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min) .
- FTIR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ethanone moiety) .
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, imidazole protons at δ 5.5–6.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~380–400 m/z range) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) to screen for anti-cancer activity .
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates .
- Antimicrobial disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent-free synthesis : Reduces side reactions and purification complexity (e.g., Eaton’s reagent achieves >70% yield in fused heterocycle synthesis) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate cyclization steps .
- Temperature gradients : Use microwave irradiation (80–120°C, 30–60 min) to enhance reaction kinetics .
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., molar ratios, temperature) .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Meta-analysis of literature : Compare assay conditions (e.g., cell line specificity, IC₅₀ values) to identify variability sources .
- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm mechanism of action (e.g., apoptosis vs. necrosis) .
Q. What computational strategies can predict this compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Model binding to targets like EGFR or PARP using crystal structures (PDB IDs: 1M17, 3L3M) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
Methodological Framework for Research Design
Q. How to integrate environmental impact assessments into pharmacological studies?
- Environmental fate analysis : Measure biodegradation (OECD 301F) and bioaccumulation (log Kₒw) to assess ecotoxicity .
- Aquatic toxicity testing : Use Daphnia magna or zebrafish embryos (FET assay) to evaluate LC₅₀ values .
Q. What statistical models are appropriate for analyzing dose-dependent bioactivity data?
- Non-linear regression (GraphPad Prism) : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
- ANOVA with Tukey’s post-hoc test : Compare means across treatment groups (e.g., p < 0.05 for significance) .
Tables for Key Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
